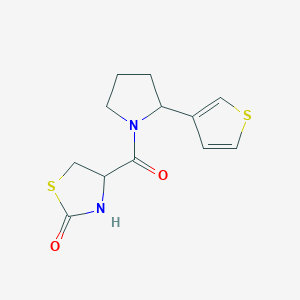
4-(1,3,3a,4,5,6,7,7a-Octahydro-4,7-epoxyisoindol-2-ylmethyl)benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,3,3a,4,5,6,7,7a-Octahydro-4,7-epoxyisoindol-2-ylmethyl)benzonitrile, also known as OEI, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic applications. OEI belongs to the class of compounds known as isoindoles and has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
4-(1,3,3a,4,5,6,7,7a-Octahydro-4,7-epoxyisoindol-2-ylmethyl)benzonitrile's mechanism of action is not yet fully understood, but it is believed to act by inhibiting the activity of enzymes involved in the growth and proliferation of cancer cells. Additionally, 4-(1,3,3a,4,5,6,7,7a-Octahydro-4,7-epoxyisoindol-2-ylmethyl)benzonitrile may act by modulating the activity of neurotransmitters in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects
4-(1,3,3a,4,5,6,7,7a-Octahydro-4,7-epoxyisoindol-2-ylmethyl)benzonitrile has been shown to have a range of biochemical and physiological effects. In addition to its antitumor and neuroprotective effects, 4-(1,3,3a,4,5,6,7,7a-Octahydro-4,7-epoxyisoindol-2-ylmethyl)benzonitrile has been shown to have anti-inflammatory effects and may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, 4-(1,3,3a,4,5,6,7,7a-Octahydro-4,7-epoxyisoindol-2-ylmethyl)benzonitrile has been shown to have antioxidant activity and may be useful in the treatment of oxidative stress-related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(1,3,3a,4,5,6,7,7a-Octahydro-4,7-epoxyisoindol-2-ylmethyl)benzonitrile has several advantages for use in lab experiments, including its high potency and selectivity for cancer cells. However, there are also limitations to the use of 4-(1,3,3a,4,5,6,7,7a-Octahydro-4,7-epoxyisoindol-2-ylmethyl)benzonitrile in lab experiments, including its low solubility in aqueous solutions and potential toxicity.
Direcciones Futuras
There are several future directions for research on 4-(1,3,3a,4,5,6,7,7a-Octahydro-4,7-epoxyisoindol-2-ylmethyl)benzonitrile. One potential avenue of research is the development of more effective synthesis methods for 4-(1,3,3a,4,5,6,7,7a-Octahydro-4,7-epoxyisoindol-2-ylmethyl)benzonitrile, which could lead to increased availability and lower costs. Additionally, further research is needed to fully understand the mechanism of action of 4-(1,3,3a,4,5,6,7,7a-Octahydro-4,7-epoxyisoindol-2-ylmethyl)benzonitrile and its potential therapeutic applications. Finally, clinical trials are needed to determine the safety and efficacy of 4-(1,3,3a,4,5,6,7,7a-Octahydro-4,7-epoxyisoindol-2-ylmethyl)benzonitrile in humans.
Métodos De Síntesis
4-(1,3,3a,4,5,6,7,7a-Octahydro-4,7-epoxyisoindol-2-ylmethyl)benzonitrile can be synthesized using several methods, including the reduction of 2-(2-nitrobenzylidene)malononitrile with sodium borohydride or the reaction of 4-bromobenzonitrile with 2,3-epoxypropylamine followed by hydrogenation. The synthesis of 4-(1,3,3a,4,5,6,7,7a-Octahydro-4,7-epoxyisoindol-2-ylmethyl)benzonitrile requires careful attention to detail and a high level of expertise in organic chemistry.
Aplicaciones Científicas De Investigación
4-(1,3,3a,4,5,6,7,7a-Octahydro-4,7-epoxyisoindol-2-ylmethyl)benzonitrile has been the subject of scientific research due to its potential therapeutic applications. Studies have shown that 4-(1,3,3a,4,5,6,7,7a-Octahydro-4,7-epoxyisoindol-2-ylmethyl)benzonitrile has antitumor activity and may be effective in the treatment of various types of cancer, including breast cancer, lung cancer, and leukemia. Additionally, 4-(1,3,3a,4,5,6,7,7a-Octahydro-4,7-epoxyisoindol-2-ylmethyl)benzonitrile has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
4-(1,3,3a,4,5,6,7,7a-octahydro-4,7-epoxyisoindol-2-ylmethyl)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c17-7-11-1-3-12(4-2-11)8-18-9-13-14(10-18)16-6-5-15(13)19-16/h1-4,13-16H,5-6,8-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKWZIGKJEYCWQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3CN(CC3C1O2)CC4=CC=C(C=C4)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(5-Propan-2-yl-1,3-oxazol-2-yl)methyl]-1,3-benzothiazol-2-one](/img/structure/B7585765.png)




![9-Propan-2-yl-3-(pyridin-4-ylmethyl)-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7585800.png)
![4,5-Dimethyl-2-[(9-propan-2-yl-3,9-diazabicyclo[4.2.1]nonan-3-yl)methyl]-1,3-oxazole](/img/structure/B7585806.png)

![9-Methyl-3-[(1-methylimidazol-2-yl)methyl]-3,9-diazabicyclo[4.2.1]nonane](/img/structure/B7585820.png)
![3-[(3-Methoxy-2,2,3-trimethylcyclobutyl)amino]pyrazine-2-carbonitrile](/img/structure/B7585834.png)

![N-[(4-cyano-2-fluorophenyl)methyl]-1,3,3a,4,7,7a-hexahydroisoindole-2-carboxamide](/img/structure/B7585845.png)
![N-methyl-N-[(2-methyl-1,2,4-triazol-3-yl)methyl]butane-1-sulfonamide](/img/structure/B7585855.png)
![N-[1-[(3-methoxy-2,2,3-trimethylcyclobutyl)amino]-1-oxopropan-2-yl]furan-3-carboxamide](/img/structure/B7585856.png)